molecular formula C15H18ClNO3 B11794471 tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No.: B11794471
M. Wt: 295.76 g/mol
InChI Key: QMSCDKXGLQFTKG-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a high-value chemical intermediate recognized for its critical role in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00259 BTK is a non-receptor tyrosine kinase of the Tec family that plays a fundamental role in B-cell receptor (BCR) signaling, making it a compelling therapeutic target for the treatment of B-cell malignancies and autoimmune disorders. https://www.nature.com/articles/nrd.2017.123 This compound serves as a core scaffold in the construction of advanced drug candidates, such as fenebrutinib (GDC-0853), where it forms the central dihydrobenzodiazepinone structure essential for binding. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00259 Researchers utilize this intermediate to explore structure-activity relationships (SAR) and develop novel irreversible or reversible covalent inhibitors that target a specific cysteine residue (Cys481) in the BTK active site, thereby modulating B-cell activation and proliferation pathways. https://jhoonline.biomedcentral.com/articles/10.1186/s13045-020-00953-8 Its primary research value lies in enabling the investigation of BTK signaling in disease models and accelerating the development of next-generation oncology and immunology therapeutics.

Properties

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

tert-butyl 7-chloro-5-oxo-3,4-dihydro-1H-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-7-6-13(18)12-8-11(16)5-4-10(12)9-17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

QMSCDKXGLQFTKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C(C1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Initial Formation of 4-(4-Chloroanilino)-4-Ketobutyric Acid

The synthesis begins with the condensation of 4-chloroaniline and succinic anhydride in a polar aprotic solvent such as dichloroethane or tetrahydrofuran (THF). This step forms 4-(4-chloroanilino)-4-ketobutyric acid, a key intermediate. The reaction proceeds under reflux for 4–8 hours, with a molar ratio of 4-chloroaniline to succinic anhydride maintained at 1:0.95–1.05 to ensure complete conversion. Excess succinic anhydride is avoided to prevent side reactions, while hydrochloric acid is added post-reaction to precipitate the product.

Critical Parameters :

  • Solvent : Dichloroethane or THF enhances solubility and reaction kinetics.

  • Temperature : Reflux conditions (typically 80–100°C) drive the reaction to completion.

  • Workup : Cold 1N HCl ensures precipitation of the crystalline product.

Cyclization to 7-Chloro-3,4-Dihydrobenzo[b]Azepine-2,5-Dione

The intermediate 4-(4-chloroanilino)-4-ketobutyric acid undergoes cyclization in dichloroethane using anhydrous aluminum chloride (AlCl₃) as a Lewis acid. A molar ratio of 1:2.5–3.0 (acid:AlCl₃) is critical for efficient intramolecular Friedel-Crafts acylation. Lower AlCl₃ concentrations slow the reaction, while excess AlCl₃ complicates purification. The reaction is conducted at 55–70°C for 4–6 hours, yielding 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.

Mechanistic Insight :
AlCl₃ activates the carbonyl group, facilitating electrophilic attack by the aromatic ring to form the seven-membered azepine ring. The chloro substituent directs electrophilic substitution to the para position, ensuring regioselectivity.

Protection of the Amine Group with tert-Butyl Carbamate

The secondary amine in the azepine ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This step introduces the tert-butyl carbamate group, enhancing solubility and stability for subsequent reactions. The reaction is typically performed in THF or dichloromethane at 0–25°C, achieving yields of 85–90%.

Optimization Note :

  • Base Choice : DMAP accelerates the reaction via nucleophilic catalysis.

  • Solvent : THF minimizes side reactions compared to more polar solvents.

Final Reduction and Deprotection

The diketone intermediate is reduced to the mono-ketone using sodium borohydride (NaBH₄) in THF under nitrogen atmosphere. Boron trifluoride (BF₃) is added as a Lewis acid to stabilize the intermediate oxonium ion. Subsequent acidic workup with 1–3N HCl removes the tert-butyl protecting group, but in this case, the Boc group is retained, suggesting careful pH control during quenching.

Reaction Conditions :

  • Temperature : 10–20°C during NaBH₄ addition to control exothermicity.

  • Quenching : Gradual addition of HCl prevents decomposition of the tert-butyl group.

Alternative Pathway via Suzuki-Miyaura Coupling

Boronate Ester Preparation

A boronate ester intermediate, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, is synthesized via palladium-catalyzed borylation. Bis(pinacolato)diboron reacts with a triflate precursor in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80°C. This method achieves yields up to 93% and is valuable for introducing aromatic substituents in later stages.

Key Data :

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
Solvent1,4-Dioxane
Temperature80°C
Yield93%

Coupling with Chlorinated Aryl Halides

The boronate ester undergoes Suzuki-Miyaura coupling with 7-chloro-substituted aryl halides to install the chloro group. This method offers flexibility in introducing diverse substituents but requires rigorous anhydrous conditions to preserve the boronate’s reactivity.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) : Signals at δ 2.61 (m, 4H, CH₂), 7.39–7.45 (d, J=7.2 Hz, 2H, aromatic), and 11.98 (br, 1H, NH) confirm the azepine ring and chloro substituent.

  • ¹³C NMR : Peaks at δ 170.5 (C=O) and 154.2 (Boc carbonyl) validate the protective group.

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 295.76 [M+H]⁺, consistent with the molecular formula C₁₅H₁₈ClNO₃.

Comparative Analysis of Synthetic Routes

MethodYieldKey AdvantageLimitation
Friedel-Crafts Route65–70%High regioselectivityRequires toxic AlCl₃
Suzuki Coupling85–93%Modular for derivativesCostly catalysts

Industrial-Scale Considerations

Large-scale production favors the Friedel-Crafts route due to lower catalyst costs, despite lower yields. Solvent recovery systems and continuous flow reactors mitigate AlCl₃ waste issues. In contrast, the Suzuki method is preferred for bespoke derivatives in medicinal chemistry .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine substituent at position 7 enables participation in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings with aryl boronic acids have been reported for structurally similar chloro-substituted benzoazepines . A bromo-substituted analog (tert-butyl 7-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, CAS 740842-89-1) undergoes coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding biaryl derivatives .

Reaction Type Conditions Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h72–85%

Ring-Opening and Functionalization

The lactam (5-oxo) moiety facilitates nucleophilic attack, enabling ring-opening reactions. Treatment with Grignard reagents or hydrides (e.g., LiAlH₄) reduces the carbonyl group to an alcohol, forming dihydrobenzoazepine intermediates . For instance:

  • Reduction with LiAlH₄ in THF yields tert-butyl 7-chloro-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate, a precursor for further alkylation or acylation .

Rh-Catalyzed Annulation Reactions

Rhodium catalysts enable [4+3] annulation with internal alkynes or allenes, forming expanded heterocyclic systems. In a study on benzo[c]azepine derivatives, Rh(cod)Cl₂ and chiral ligands (e.g., (R)-DTBM-Segphos) promoted enantioselective hydroamination (Table 1) .

Entry Catalyst System Substrate Product Yield er
1[Rh(cod)Cl]₂, (R)-DTBM-SegphosAlkyne3-Vinyl-1,4-benzodiazepine70%95:5
2[Rh(cod)Cl]₂, (S)-DTBM-GarphosAllenes1,4-Benzo[e]oxazepine76%75:25

Conditions: DCE (0.4 M), 60–70°C, 5 days .

Deprotection and Subsequent Modifications

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), exposing the secondary amine for further functionalization :

  • Deprotection with TFA yields 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-amine, which can undergo reductive amination or acylation .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, though the chlorine substituent directs reactivity to specific positions. Nitration and sulfonation have been observed in analogs under controlled conditions :

  • Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 8 .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s benzoazepine core interacts with biological targets such as GABA receptors. Structural analogs (e.g., tolvaptan derivatives) exhibit affinity for vasopressin receptors, suggesting potential for medicinal chemistry applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine derivatives exhibit notable antimicrobial properties. For instance, research has shown that certain benzodiazepine derivatives possess significant antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections caused by resistant strains of bacteria and fungi .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. A series of benzo[c]azepine derivatives have demonstrated cytotoxicity against various cancer cell lines. Notably, studies focusing on structure-activity relationships (SAR) have revealed that modifications in the chemical structure can enhance anticancer activity, making these compounds promising candidates for further development as anticancer agents .

Synthetic Applications

1. Organic Synthesis

Tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine can serve as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for the development of various derivatives through standard organic reactions such as nucleophilic substitutions and cyclizations .

2. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have highlighted the efficacy of microwave-assisted synthesis techniques using compounds like tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine. These methods provide rapid reaction times and high yields while being environmentally friendly .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityExhibits antibacterial and antifungal properties against resistant strains
Anticancer PropertiesDemonstrates cytotoxicity against various cancer cell lines
Organic SynthesisServes as an intermediate for synthesizing complex organic compounds
Microwave-Assisted SynthesisEnhances reaction efficiency and yield in synthetic processes

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various benzodiazepine derivatives, tert-butyl 7-chloro-5-oxo derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the anticancer properties of synthesized benzo[c]azepine derivatives in vitro against breast cancer cell lines (MCF-7). The study found that certain modifications to the tert-butyl group enhanced apoptotic effects, indicating a promising avenue for developing new cancer therapies.

Biological Activity

Introduction

tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate (CAS No. 1708250-61-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18ClNO3, with a molecular weight of 295.76 g/mol. The structure features a benzo[c]azepine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC15H18ClNO3
Molecular Weight295.76 g/mol
CAS Number1708250-61-6

Biological Activity

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine exhibit significant antimicrobial properties. For instance, derivatives of azepines have shown efficacy against various bacterial strains and fungi, suggesting that the benzo[c]azepine framework may enhance antimicrobial activity.

Antiviral Activity

Research has demonstrated that compounds with structural similarities can possess antiviral properties. For example, novel tryptophan derivatives containing azepine structures have been tested against Tobacco Mosaic Virus (TMV), showing over 40% inactivation at specific concentrations . While direct studies on tert-butyl 7-chloro-5-oxo have not been extensively published, the implications from related compounds suggest potential antiviral activity.

Structure–Activity Relationships (SAR)

Understanding the SAR of related compounds can provide insights into the biological activity of tert-butyl 7-chloro. Modifications to the azepine ring or substituents on the aromatic system can significantly alter potency and selectivity. For instance, the introduction of halogens or alkyl groups has been shown to enhance binding affinity to target receptors .

Case Studies

  • Antimicrobial Efficacy : A study investigated a series of azepine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 7-position significantly increased antibacterial potency .
  • Antiviral Screening : In a high-throughput screening of azepine-containing compounds against viral targets, several derivatives exhibited promising antiviral activity comparable to established antiviral agents. While specific data on tert-butyl 7-chloro were not highlighted, the trends observed suggest potential for further exploration .
  • Neuropharmacological Assessment : A comparative analysis of various benzo[c]azepines revealed that certain structural features correlated with enhanced GABAergic activity, supporting the hypothesis that tert-butyl 7-chloro may possess similar effects .

The biological activity of this compound presents a promising area for further research. Its structural characteristics align with known bioactive compounds within the azepine class, suggesting potential applications in antimicrobial and neuropharmacological domains. Continued investigation into its biological properties and SAR will be essential for unlocking its therapeutic potential.

References

  • BLD Pharm Product Information.
  • MDPI Journal Articles on Antiviral Activity.
  • PubChem Database on Chemical Properties.
  • ACS Publications on Structure–Activity Relationships.
  • Science.gov Research Articles on Azepines.
  • PMC Articles on Neuropharmacological Effects.
  • NCBI Database on Biological Activity Studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The primary analog for comparison is tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 872624-59-4) . Key differences include:

Property 7-Chloro Benzo[c]azepine 7-Methyl-8-CF₃ Benzo[b]azepine
Ring System Benzo[c]azepine (1,2-fusion) Benzo[b]azepine (2,3-fusion)
Substituents Cl at position 7 CH₃ at 7, CF₃ at 8
Electronic Effects Cl: Electron-withdrawing, polar CF₃: Strongly electron-withdrawing; CH₃: Electron-donating
Steric Effects Moderate steric bulk from Cl High steric bulk from CF₃ and CH₃
Solubility Likely lower due to Cl polarity CF₃ may reduce aqueous solubility
Synthetic Accessibility Cl introduced via electrophilic substitution CF₃ requires specialized reagents (e.g., trifluoromethylation agents)
Key Observations:
  • Ring Fusion : The benzo[c] system may adopt a distinct conformation compared to benzo[b], affecting binding to biological targets or crystal packing .
  • Substituent Impact : The CF₃ group in the analog enhances lipophilicity and metabolic stability but complicates synthesis. The Cl substituent offers a balance of reactivity and polarity.

Crystallographic and Computational Analysis

Crystallographic tools like SHELX (for structure refinement) and WinGX/ORTEP-3 (for visualization) are critical for determining molecular conformations and intermolecular interactions . For example:

  • The Boc group in both compounds likely influences crystal packing via van der Waals interactions.
  • The benzo[c] vs. benzo[b] systems may exhibit differences in torsion angles, validated through SHELXL refinement .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate with high yield?

  • Methodological Answer : A two-step procedure involving magnesium hydroxide in dichloromethane/water at 10°C (Stage 1, 0.5 hours) followed by extended reaction (Stage 2, 3 hours) has been reported to achieve a 96% yield . Refluxing intermediates in triethylamine can also facilitate ring closure, as demonstrated in analogous benzoazepine syntheses . Key parameters include temperature control and reagent stoichiometry.

Q. What safety protocols are critical during handling and storage of this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Use airtight containers under inert gas (e.g., nitrogen) at 2–8°C (P403, P405) to prevent degradation .
  • Handling : Avoid skin/eye contact (P201, P202) and use fume hoods (P233, P240) due to potential acute toxicity (H300-H373) . Emergency measures include immediate rinsing for eye exposure (P305+P351+P338) .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables high-resolution refinement of benzoazepine derivatives. For example, tert-butyl carboxylate moieties in similar structures have been resolved using SHELX algorithms .
  • NMR Analysis : Multi-dimensional NMR (¹H, ¹³C, and 2D experiments) can distinguish rotamers, as shown in (±)-tert-butyl derivatives where splitting patterns (e.g., 1.5:1 rotamers) were resolved at 400 MHz .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria (e.g., amide bond rotation) may cause split NMR signals. Variable-temperature NMR can suppress these effects .
  • Computational Validation : Density Functional Theory (DFT) calculations can predict spectral data for comparison with experimental results, resolving discrepancies in resonance assignments .

Q. How does this compound function in synthesizing heterocyclic systems or polymer composites?

  • Methodological Answer :
  • Heterocycle Synthesis : It serves as a precursor for bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) via nucleophilic substitution and oxidation steps .
  • Polymer Applications : The tert-butyl carboxylate group enhances crosslinking density in polymers (e.g., polyurethanes), improving mechanical stability. Reaction with monomers under controlled pH yields functionalized composites .

Q. What experimental parameters optimize electrophilic deprotonation reactions involving this compound?

  • Methodological Answer :
  • Reagent Selection : Use strong bases (e.g., LDA) in aprotic solvents (THF) at low temperatures (-78°C) to deprotonate benzylic positions selectively .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. base) and reaction time (2–4 hours), as demonstrated in isoquinoline derivatives (63–70% yields) .

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